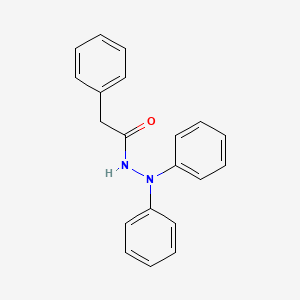

N',N',2-triphenylacetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N',N',2-triphenylacetohydrazide-related compounds involves various methods, including esterification, hydrazinolysis, and palladium-catalyzed C-N cross-coupling reactions. For example, 2-Hydroxy-2,2-diphenylacetohydrazide, a related compound, is synthesized from 2-hydroxy-2,2-diphenylacetic acid through esterification and hydrazinolysis, showcasing the compound's synthetic versatility (Li Yan-ping, 2009).

Molecular Structure Analysis

The molecular structure of N',N',2-triphenylacetohydrazide and its derivatives has been studied using various spectroscopic and crystallographic techniques. The structural analysis reveals intricate details about the compound's geometry, including bond lengths and angles, which are crucial for understanding its reactivity and properties. For instance, the synthesis and characterization of N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide provided insights into the optimized molecular structure (A. Saeed, I. Arshad, U. Flörke, 2013).

Chemical Reactions and Properties

N',N',2-triphenylacetohydrazide participates in various chemical reactions, leading to the formation of novel compounds with unique properties. For example, its reaction with aroyl isothiocyanates under ultrasonic radiation results in the synthesis of N-(2-hydroxy-2,2-diphenylacetyl)-N'-aroylthioureas, demonstrating the compound's reactivity and potential for creating derivatives with specific functionalities (Li Yan-ping, 2009).

Physical Properties Analysis

The physical properties of N',N',2-triphenylacetohydrazide and related compounds, such as solubility, viscosity, and thermogravimetric analysis, are critical for their application in various fields. For instance, polyhydrazides synthesized from related dicarboxylic acids exhibit enhanced solubility and considerable weight loss at specific temperature ranges, indicative of their thermal stability and potential application in high-performance materials (V. Ubale, A. Patil, N. Maldar, 2007).

Chemical Properties Analysis

The chemical properties of N',N',2-triphenylacetohydrazide, including its reactivity, stability, and interaction with other molecules, are of significant interest. The compound's ability to form stable crystalline phosphorus ylides in the presence of triphenylphosphine and dialkyl acetylenedicarboxylates highlights its utility in organic synthesis and the development of materials with tailored properties (M. Kazemian et al., 2012).

Wissenschaftliche Forschungsanwendungen

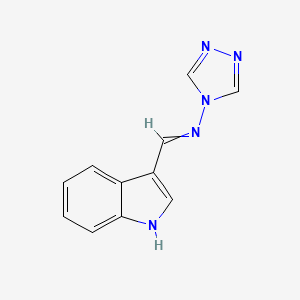

Fluorescent Probes for DNA

N',N',2-triphenylacetohydrazide derivatives have been utilized to design and synthesize two-photon fluorescent triphenylamines. These compounds, specifically TP-2Bzim, exhibit significant enhancements in DNA affinity and fluorescence quantum yield, making them exceptional probes for imaging nuclear DNA and visualizing AT-rich chromatin regions in fixed cells. Their design allows for a tight fit within the minor groove of AT-rich DNA, leading to significant optical and biological properties, including high photostability and live-cell permeance without the need for RNase treatment (Dumat et al., 2013).

Anticancer Agents

Derivatives of N',N',2-triphenylacetohydrazide have shown potential as anticancer agents. For instance, heterocyclic carbohydrazides derived from this compound have demonstrated activity against leukemia cell lines, indicating their promise in anticancer drug development (Mansour, Eid, & Khalil, 2003).

Radical Cation Generation and Dimerization

N',N',2-triphenylacetohydrazide derivatives have been instrumental in studies involving the generation of triarylamine radical cations through reactions with Cu2+ in acetonitrile. These radical cations undergo dimerization and deprotonation to yield tetraphenylbenzidines, showcasing the synthetic utility of these reactions for producing high-yield compounds. This process has been confirmed through ESR and absorption spectroscopy, contributing to the understanding of radical cation behavior in organic chemistry (Sreenath et al., 2008).

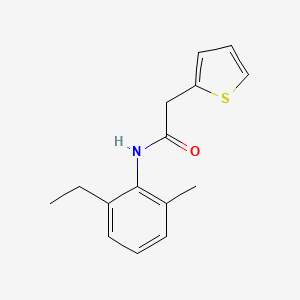

Multifunctional Optical Properties

A star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule, demonstrating a twisted molecular conformation, has been found to exhibit multifunctional optical properties. This includes rare polymorphic properties leading to different fluorescence colors upon mechanofluorochromic activities due to a crystalline-to-amorphous transition. Such molecules open new avenues for the development of advanced optical materials (Feng et al., 2020).

Eigenschaften

IUPAC Name |

N',N',2-triphenylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c23-20(16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEERMTHTMWVPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)